Iobenguane sulfate

Description

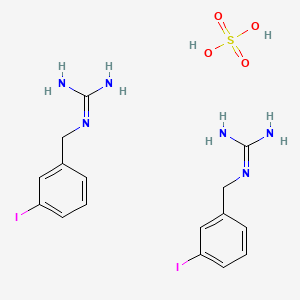

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACDNPGABUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22I2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87862-25-7 | |

| Record name | Iobenguane sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOBENGUANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Iobenguane Sulfate in Neuroendocrine Tumors

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of iobenguane sulfate, particularly its radioiodinated form, Iodine-131 iobenguane (I-131 iobenguane), in the context of neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular underpinnings, experimental validation, and clinical application of this targeted radiopharmaceutical.

Core Mechanism: A Trojan Horse Strategy

Iobenguane's efficacy as a targeted anti-cancer agent stems from its structural similarity to the neurotransmitter norepinephrine.[1][2] This molecular mimicry allows it to be recognized and actively transported into neuroendocrine tumor cells by the norepinephrine transporter (NET), a protein highly expressed on the surface of many NETs, including pheochromocytomas and paragangliomas.[2][3] Once inside the cell, the therapeutic action is exerted by the radioactive iodine-131 (I-131) isotope, which is covalently bound to the iobenguane molecule.

The I-131 isotope decays, emitting beta particles that induce cytotoxic effects. This targeted delivery of radiation allows for the selective destruction of tumor cells while minimizing damage to surrounding healthy tissues.

Signaling Pathway: The Path of Iobenguane Uptake and Action

The following diagram illustrates the key steps in the uptake and cytotoxic action of I-131 iobenguane.

Downstream Effects: The DNA Damage Response

The primary mechanism of I-131 iobenguane-induced cytotoxicity is the generation of DNA double-strand breaks (DSBs) by beta radiation. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is a crucial determinant of cell fate, orchestrating DNA repair, cell cycle arrest, or apoptosis. In cancer cells, including NETs, these pathways can be dysregulated.

Key protein kinases that sense DNA damage and initiate the DDR cascade include Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).

Signaling Pathway: DNA Damage Response to I-131 Iobenguane

The following diagram outlines the major pathways of the DNA Damage Response initiated by I-131 iobenguane.

Quantitative Data from Clinical and Preclinical Studies

The efficacy and safety of I-131 iobenguane, specifically the high-specific-activity formulation Azedra®, have been evaluated in clinical trials. The pivotal Phase 2 trial (NCT00874614) provided key data on its use in patients with iobenguane-scan positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma.

Table 1: Efficacy of Azedra® in the Pivotal Phase 2 Trial (NCT00874614)

| Endpoint | All Patients (N=68) | Patients Receiving 2 Doses (N=50) |

| Primary Endpoint | ||

| ≥50% reduction in antihypertensive medication for ≥6 months | 25% (95% CI: 16-37%) | 32% (95% CI: 21-46%) |

| Secondary Endpoint | ||

| Objective Response Rate (ORR) | 23.4% (all partial responses) | 30% |

| Stable Disease (SD) | 68.8% | 68% |

| Disease Control Rate (ORR + SD) | 92.2% | 98% |

| Median Overall Survival | 36.7 months (95% CI: 29.9-49.1) | 44 months |

Data sourced from clinical trial reports.

Table 2: Preclinical In Vitro and In Vivo Data for I-131 Iobenguane

| Parameter | Cell Line / Animal Model | Result |

| In Vitro Cellular Uptake | Neuroblastoma Cell Lines | High uptake in NET-expressing cells, significantly reduced by NET inhibitors. |

| In Vitro Cytotoxicity | Neuroendocrine Tumor Cell Lines | Dose-dependent reduction in cell viability. |

| In Vivo Tumor Uptake | Mouse Xenograft (Pheochromocytoma) | Significant tumor accumulation of I-131 iobenguane. |

| In Vivo Efficacy | Mouse Xenograft (Neuroblastoma) | Inhibition of tumor growth. |

This table is a summary of findings from various preclinical studies. Specific values can vary based on the experimental setup.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following sections outline the general protocols for key experiments used to evaluate the mechanism of action of iobenguane.

In Vitro I-131 Iobenguane Uptake Assay

This assay quantifies the uptake of radiolabeled iobenguane into neuroendocrine tumor cells.

Protocol:

-

Cell Culture: Plate neuroendocrine tumor cells (e.g., PC-12 for pheochromocytoma, SK-N-BE(2) for neuroblastoma) in 24-well plates and culture to ~80% confluency.

-

Preparation: Wash cells with uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Incubation: Add I-131 iobenguane (at a specified concentration, e.g., 0.1 µCi/mL) to the wells. For competition assays, co-incubate with an excess of non-radiolabeled iobenguane or a NET inhibitor (e.g., desipramine).

-

Time Course: Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Normalization: Normalize the radioactive counts to the protein concentration of the cell lysate (determined by a BCA or Bradford assay).

In Vitro Cytotoxicity Assay

This assay assesses the effect of I-131 iobenguane on cell viability.

Protocol:

-

Cell Seeding: Seed neuroendocrine tumor cells in 96-well plates at a predetermined density.

-

Treatment: Treat the cells with increasing concentrations of I-131 iobenguane. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of I-131 iobenguane that inhibits cell growth by 50%).

In Vivo Xenograft Model Study

This protocol outlines the use of animal models to evaluate the in vivo efficacy of I-131 iobenguane.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of neuroendocrine tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer I-131 iobenguane (at a therapeutic dose) or a vehicle control intravenously.

-

Efficacy Assessment: Continue to monitor tumor volume in all groups. The primary endpoint is typically tumor growth inhibition or regression.

-

Biodistribution (Optional): At selected time points, euthanize a subset of mice, harvest tumors and major organs, and measure the radioactivity in each tissue to determine the biodistribution of I-131 iobenguane.

Experimental and Developmental Workflow

The development of a targeted radiopharmaceutical like I-131 iobenguane follows a structured workflow from preclinical evaluation to clinical application.

Workflow Diagram: Radiopharmaceutical Development

Conclusion

This compound, particularly in its I-131 radiolabeled form, represents a successful example of targeted radionuclide therapy for neuroendocrine tumors. Its mechanism of action, centered on the norepinephrine transporter, allows for the selective delivery of a cytotoxic radiation dose to tumor cells. The subsequent induction of DNA damage and activation of the DNA damage response pathways are the ultimate effectors of its anti-tumor activity. A thorough understanding of these mechanisms, supported by robust preclinical and clinical data, is essential for the continued development and optimization of this and other targeted radiopharmaceutical agents.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Iobenguane Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane sulfate, known chemically as bis(2-[(3-iodophenyl)methyl]guanidine);sulfuric acid, is a significant compound in nuclear medicine. It is an aralkylguanidine that functions as an analog of the neurotransmitter norepinephrine.[1] This structural similarity allows it to be taken up by adrenergic tissues, making its radiolabeled forms invaluable for the diagnosis and therapy of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol for the non-radiolabeled compound, and experimental procedures for its analysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. As an achiral molecule, it does not exhibit optical activity.

| Property | Value | Reference |

| IUPAC Name | bis(2-[(3-iodophenyl)methyl]guanidine);sulfuric acid | [3] |

| Synonyms | Iobenguane sulphate, m-Iodobenzylguanidine sulfate | [3] |

| Molecular Formula | C₁₆H₂₂I₂N₆O₄S | |

| Molecular Weight | 648.26 g/mol | |

| Melting Point | 166-167.5°C (for the hemisulfate salt after recrystallization) | |

| Solubility | Soluble in water | |

| Specific Rotation | Not applicable (achiral) |

Synthesis of this compound (Non-radiolabeled)

The synthesis of this compound is a multi-step process that begins with the guanidinylation of m-iodobenzylamine. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of Iobenguane Hemisulfate

Materials:

-

m-Iodobenzylamine hydrochloride (MIBA HCl)

-

Cyanamide

-

Potassium bicarbonate (KHCO₃)

-

Sulfuric acid (H₂SO₄), 2N solution

-

Water

-

Ethanol

Procedure:

-

Guanidinylation: A mixture of m-iodobenzylamine hydrochloride (1 mmol) and cyanamide (1.5 mmol) is refluxed at 100°C for 4 hours. The reaction mixture will form an oily product.

-

Formation of MIBG Bicarbonate: The resulting oily product is dissolved in 0.5 mL of water. A solution of potassium bicarbonate (100 mg in 0.5 mL of water) is added slowly with stirring. The precipitated MIBG bicarbonate is then filtered under vacuum, washed with cold water, and dried in a vacuum oven. The melting point of the MIBG bicarbonate intermediate is 121-124°C.

-

Formation of Iobenguane Hemisulfate: To a mixture of the dried MIBG bicarbonate (0.6 mmol) in 2 mL of water, 0.3 mL of 2N sulfuric acid is added slowly. The mixture is heated to dissolve the solid.

-

Crystallization and Purification: The solution is allowed to cool to room temperature, during which iobenguane hemisulfate crystallizes. The crystals are filtered under vacuum, washed with cold water, and dried in a vacuum oven.

-

Recrystallization: Further purification can be achieved by recrystallization from a water-ethanol (50:50) mixture to yield the final product with a melting point of 166-167.5°C.

Synthesis and Purification Workflow

References

What is the role of the norepinephrine transporter in Iobenguane uptake?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a radiopharmaceutical agent critical for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas. Its efficacy is intrinsically linked to its selective uptake and accumulation in adrenergic tissues. This guide delves into the pivotal role of the norepinephrine transporter (NET) in this process, providing a comprehensive overview of the underlying molecular mechanisms, transport kinetics, and regulatory pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the field of oncology and drug development.

Introduction

Iobenguane is a structural and functional analog of the neurotransmitter norepinephrine[1][2][3][4][5]. This similarity allows it to be recognized and transported by the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. In the context of oncology, many neuroendocrine tumors overexpress NET, making it an ideal target for the delivery of diagnostic (Iodine-123) or therapeutic (Iodine-131) radioisotopes conjugated to iobenguane. Understanding the intricacies of NET-mediated iobenguane uptake is paramount for optimizing its clinical use and developing novel therapeutic strategies.

Mechanism of Iobenguane Uptake and Intracellular Sequestration

The journey of iobenguane from the bloodstream into a target tumor cell is a multi-step process orchestrated primarily by two key transporters: the norepinephrine transporter (NET) at the plasma membrane and the vesicular monoamine transporters (VMATs) at the level of intracellular vesicles.

The Role of the Norepinephrine Transporter (NET)

The primary mechanism for iobenguane entry into sympathomedullary cells is through active transport mediated by NET. This process is sodium-dependent and exhibits high affinity for iobenguane. The structural resemblance of iobenguane to norepinephrine allows it to bind to the transporter, which then undergoes a conformational change to facilitate the translocation of iobenguane across the cell membrane.

At lower concentrations, iobenguane uptake is predominantly mediated by this high-affinity, sodium-dependent system. However, at higher concentrations (greater than 10 µM), a sodium-independent, likely passive diffusion, process becomes more significant.

Intracellular Accumulation via Vesicular Monoamine Transporters (VMATs)

Once inside the cell, iobenguane is further sequestered into neurosecretory granules by vesicular monoamine transporters (VMAT1 and VMAT2). This active transport into vesicles is driven by a proton gradient maintained by a vesicular H+-ATPase. The accumulation of iobenguane within these vesicles is crucial for its retention within the tumor cell, thereby maximizing the localized radiation dose in therapeutic applications and enhancing the signal in diagnostic imaging. The expression of VMATs in neuroblastoma has been shown to correlate with MIBG avidity, suggesting their important role in iobenguane accumulation.

Quantitative Data on Iobenguane Transport Kinetics

The efficiency of iobenguane uptake by NET can be quantified by its kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

| Substrate | Km (µM) | Vmax (pmol/10^6 cells/10 min) | Cell System |

| Iobenguane (MIBG) | 1.22 ± 0.12 | 64.3 ± 3.3 | Cultured bovine adrenomedullary cells |

| Norepinephrine (NE) | 1.41 ± 0.50 | 36.6 ± 7.2 | Cultured bovine adrenomedullary cells |

Table 1: Comparative kinetics of Iobenguane and Norepinephrine uptake.

Inhibition of Iobenguane Uptake

A variety of pharmacological agents can interfere with NET function and consequently inhibit the uptake of iobenguane. This is a critical consideration in the clinical setting, as concomitant medications can lead to false-negative imaging results or reduced therapeutic efficacy.

| Drug Class | Examples | Mechanism of Inhibition |

| Tricyclic Antidepressants | Amitriptyline, Desipramine, Imipramine, Nortriptyline | Competitive inhibition of the norepinephrine transporter. |

| Norepinephrine Reuptake Inhibitors | Bupropion, Duloxetine, Venlafaxine | Competitive inhibition of the norepinephrine transporter. |

| Sympathomimetics | Phenylephrine, Ephedrine | Compete with iobenguane for uptake by the norepinephrine transporter. |

| Cocaine | Blocks the norepinephrine transporter, preventing iobenguane uptake. | |

| Labetalol | An alpha- and beta-blocker that inhibits cellular uptake of iobenguane. | |

| Calcium Channel Blockers | Nifedipine, Amlodipine, Verapamil | Can increase the uptake and retention of iobenguane by reducing neurotransmitter release. |

| Botanicals | Ephedra, Ma Huang, St. John's Wort, Yohimbine | May inhibit the reuptake of norepinephrine, serotonin, or dopamine. |

Table 2: Drugs known to inhibit Iobenguane uptake.

Experimental Protocols

In Vitro [¹²³I]Iobenguane Uptake Assay in Cultured Cells

This protocol outlines a typical experiment to measure the uptake of radiolabeled iobenguane in a neuroblastoma cell line expressing the norepinephrine transporter.

Materials:

-

Neuroblastoma cell line (e.g., SK-N-BE(2)C)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[¹²³I]Iobenguane

-

Krebs-Ringer-HEPES (KRH) buffer

-

Desipramine (for determining non-specific uptake)

-

Cell lysis buffer

-

Gamma counter

Procedure:

-

Cell Culture: Plate neuroblastoma cells in 24-well plates and grow to 80-90% confluency.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Pre-incubation: Pre-incubate the cells for 10 minutes at 37°C in KRH buffer. For determining non-specific uptake, add a high concentration of desipramine (e.g., 10 µM) to a subset of wells.

-

Uptake: Initiate the uptake by adding KRH buffer containing a known concentration of [¹²³I]Iobenguane to each well.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

-

Quantification: Transfer the cell lysate from each well to a gamma counter tube and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with desipramine) from the total uptake. Normalize the data to the protein concentration in each well.

Signaling Pathways and Experimental Workflows

Regulation of NET by Protein Kinase C

The activity of the norepinephrine transporter is subject to regulation by intracellular signaling pathways. One of the key regulatory mechanisms involves Protein Kinase C (PKC). Activation of PKC leads to the phosphorylation and subsequent internalization of NET from the plasma membrane, thereby reducing its capacity for iobenguane uptake.

Experimental Workflow for Iobenguane Uptake Assay

The following diagram illustrates the key steps involved in a typical in vitro iobenguane uptake experiment.

Conclusion

The norepinephrine transporter is the central gatekeeper for iobenguane's entry into neuroendocrine tumor cells, making it a linchpin for the success of iobenguane-based diagnostics and therapeutics. A thorough understanding of its function, kinetics, and regulation is essential for optimizing current treatments and for the rational design of next-generation theranostic agents. This guide provides a foundational resource for researchers and clinicians working to harness the power of NET-mediated transport for the benefit of patients with neuroendocrine malignancies.

References

Iobenguane Sulfate (MIBG) for Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a cornerstone in the management of neuroblastoma, a common pediatric solid tumor originating from neural crest cells. Its structural similarity to norepinephrine allows for targeted uptake into neuroblastoma cells via the norepinephrine transporter (NET). When radiolabeled, typically with iodine-123 for diagnostics or iodine-131 for therapy, MIBG becomes a powerful theranostic agent. This technical guide provides an in-depth overview of Iobenguane sulfate, its applications in neuroblastoma research, comparative clinical data, experimental protocols, and the molecular pathways it influences.

This compound vs. MIBG: Nomenclature and Formulation

Iobenguane is the active pharmaceutical ingredient, an aralkylguanidine analog of norepinephrine.[1] It is often formulated as a sulfate salt, This compound , to improve its stability and solubility.[2][3] In research and clinical practice, the terms Iobenguane and MIBG are used interchangeably to refer to the same molecule.[2][4] The critical distinction in its application lies in the radioisotope attached:

-

Iodine-123 (¹²³I-MIBG): Primarily used for diagnostic imaging due to its shorter half-life (13.2 hours) and gamma emission, which is suitable for SPECT imaging, resulting in higher quality images and lower radiation exposure to the patient.

-

Iodine-131 (¹³¹I-MIBG): Used for therapeutic purposes. Its longer half-life (8 days) and emission of beta particles deliver cytotoxic radiation directly to the tumor cells.

Mechanism of Action and Signaling Pathways

The efficacy of MIBG is rooted in its targeted delivery of radiation. The process begins with the uptake of MIBG into the neuroblastoma cell and culminates in radiation-induced cell death.

Cellular Uptake of MIBG

The primary mechanism for MIBG entry into neuroblastoma cells is through the norepinephrine transporter (NET) , a process that is energy-dependent. This active transport system recognizes MIBG due to its structural resemblance to norepinephrine. Once inside the cell, MIBG is concentrated in neurosecretory granules.

Figure 1: MIBG Uptake Mechanism in Neuroblastoma Cells.

Radiation-Induced Cell Death

Following its accumulation in neuroblastoma cells, ¹³¹I-MIBG emits beta radiation, which causes localized DNA damage, primarily double-strand breaks. This damage triggers a cascade of intracellular signaling pathways, leading to apoptosis. The p53 tumor suppressor protein plays a crucial role in this process. Upon DNA damage, p53 is activated and induces the expression of pro-apoptotic proteins like Bax, while repressing anti-apoptotic proteins like Bcl-2. This shifts the balance towards apoptosis, leading to the activation of caspases and subsequent cell death.

Figure 2: ¹³¹I-MIBG Induced Apoptotic Signaling Pathway.

Quantitative Data from Clinical Studies

The therapeutic efficacy of ¹³¹I-MIBG has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.

Table 1: Response Rates of ¹³¹I-MIBG Therapy in Relapsed/Refractory Neuroblastoma

| Treatment Arm | Number of Patients (Evaluable) | Response Rate (Partial Response or Better) - After 1st Cycle | Response Rate (Partial Response or Better) - After 2nd Cycle | Reference |

| NCT02035137 | ||||

| MIBG Monotherapy (Arm A) | 36 | 17% | 33% | |

| MIBG + Vincristine/Irinotecan (Arm B) | 35 | 14% | 30% | |

| MIBG + Vorinostat (Arm C) | 34 | 32% | 75% | |

| NCT03332667 | ||||

| MIBG + Dinutuximab | 26 | 31% (overall) | Not Applicable |

Table 2: Comparison of Lesion Detectability between ¹²³I-MIBG and ¹³¹I-MIBG

| Comparison | Total Lesions Detected (¹²³I-MIBG) | Total Lesions Detected (¹³¹I-MIBG Post-Therapy) | Study Population | Key Finding | Reference |

| Pre-therapy vs. Post-therapy | 532 | 716 | 126 patients | Post-therapy ¹³¹I-MIBG scans detected 184 new lesions not seen on pre-therapy ¹²³I-MIBG scans in 44.4% of patients. | |

| Diagnostic Comparison | 138 | 102 | 43 patients | Diagnostic ¹²³I-MIBG was inferior to post-therapy ¹³¹I-MIBG in lesion detection. |

Experimental Protocols

Clinical Protocol: ¹³¹I-MIBG Therapy for Refractory Neuroblastoma (Expanded Access)

This protocol provides a framework for the administration of ¹³¹I-MIBG therapy.

-

Patient Eligibility: Patients aged 1-30 years with relapsed, refractory, or persistent neuroblastoma with MIBG-avid disease. Adequate organ function is required.

-

Pre-treatment:

-

Thyroid blockade with potassium iodide to prevent uptake of free radioiodine.

-

Evaluation of disease status via CT/MRI, bone scan, and bone marrow aspirate/biopsy.

-

If the planned dose is >12 mCi/kg, peripheral blood stem cells must be collected and stored for autologous rescue.

-

-

¹³¹I-MIBG Administration:

-

Dosing: Therapeutic doses can range from 8 to 18 mCi/kg.

-

Infusion: The therapeutic dose is diluted in normal saline and infused intravenously over 30-120 minutes, depending on the specific activity of the preparation.

-

-

Post-treatment Care:

-

Patients are cared for in a lead-lined room to manage radiation exposure.

-

A urinary catheter may be placed for 3-5 days to manage radioactive urine.

-

Autologous stem cell rescue is performed if required.

-

-

Response Evaluation: Disease status is re-evaluated at specified time points post-therapy using imaging and bone marrow analysis.

References

The Dawn of Functional Imaging: An In-depth Technical Guide to the Early Studies of Iobenguane for Pheochromocytoma Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The late 1970s and early 1980s marked a paradigm shift in the diagnosis of pheochromocytoma, a rare, catecholamine-secreting tumor of the adrenal medulla or extra-adrenal chromaffin tissue. Prior to this, localization relied solely on anatomical imaging techniques which often failed to identify extra-adrenal, metastatic, or recurrent tumors. The development of Iobenguane, also known as metaiodobenzylguanidine (MIBG), a radiolabeled analog of norepinephrine, ushered in the era of functional imaging for these neuroendocrine tumors. This technical guide provides a detailed exploration of the foundational studies that established Iobenguane as a cornerstone in the diagnostic algorithm for pheochromocytoma, focusing on the core methodologies, quantitative outcomes, and the underlying biochemical principles.

Mechanism of Action: Targeting the Norepinephrine Transporter

Iobenguane's efficacy is rooted in its structural similarity to the neurotransmitter norepinephrine.[1][2] This allows it to be actively transported into presynaptic adrenergic neurons and neuroendocrine cells via the norepinephrine transporter (NET), a mechanism highly expressed in the majority of pheochromocytomas.[1][2] Once inside the cell, Iobenguane is concentrated and stored in neurosecretory granules.[3] By labeling Iobenguane with a gamma-emitting radioisotope, typically Iodine-131 (¹³¹I) or Iodine-123 (¹²³I) in the early studies, the distribution of adrenergic tissue and, consequently, the location of pheochromocytomas could be visualized non-invasively using a gamma camera. This process provided a functional map of tumor activity, a significant advancement over the purely anatomical information from CT scans.

Core Signaling and Uptake Pathway

The following diagram illustrates the mechanism by which Iobenguane is taken up by pheochromocytoma cells, exploiting the natural norepinephrine reuptake pathway.

Key Early Clinical Studies: Quantitative Data

The initial clinical trials in the early 1980s were pivotal in establishing the diagnostic utility of Iobenguane. Researchers at the University of Michigan published the first successful scintigraphic localization of pheochromocytoma in 1981. Subsequent studies confirmed and expanded upon these findings. A notable 1985 study from the Mayo Clinic provided robust quantitative data on the performance of ¹³¹I-Iobenguane.

| Study (Year) | Radiopharmaceutical | Number of Patients | Administered Dose | Sensitivity | Specificity | Accuracy |

| Swensen et al. (1985) | ¹³¹I-MIBG | 48 | 500 µCi (18.5 MBq) | 77% | 96% | 86% |

| Sisson et al. (1984) | ¹³¹I-MIBG | Not specified | Not specified | ~90% (False-negative rate of ~10%) | High (not specified) | Not specified |

Note: Data from early studies is often presented with variations in patient populations (sporadic, metastatic, familial) which can influence results. The values above represent the overall findings reported in these foundational papers.

Experimental Protocols of the Era

The methodologies employed in these early studies laid the groundwork for current nuclear medicine procedures. The protocols required careful patient preparation, precise radiopharmaceutical synthesis, and specific imaging parameters.

Patient Preparation

To ensure accurate imaging and patient safety, a multi-step preparation protocol was essential.

-

Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients were administered a saturated solution of potassium iodide (SSKI) or Lugol's solution. This was typically initiated at least 24 hours before the Iobenguane injection and continued for several days post-injection.

-

Medication Interference: A critical step was the discontinuation of medications known to interfere with Iobenguane uptake and storage. This included:

-

Tricyclic antidepressants

-

Labetalol

-

Reserpine

-

Calcium channel blockers

-

Sympathomimetics (e.g., nasal decongestants)

-

Cocaine These medications were typically withheld for a period ranging from 24-72 hours to several weeks, depending on the drug's half-life.

-

-

Informed Consent: Patients were required to sign an informed consent form before the procedure.

Radiopharmaceutical Synthesis and Administration

In the early 1980s, Iobenguane was not widely commercially available and was often synthesized on-site.

-

Synthesis: The precursor, non-radioactive m-iodobenzylguanidine, was first synthesized using the method described by Wieland and colleagues in 1980.

-

Radiolabeling: The radiolabeling process for clinical use was typically an isotopic exchange method. This involved a nucleophilic substitution reaction where a portion of the stable ¹²⁷I on the MIBG molecule was replaced with radioactive ¹³¹I or ¹²³I. These early preparations were known as "carrier-added" or low-specific-activity forms, meaning they contained a significant amount of non-radioactive Iobenguane.

-

Administration: The standard diagnostic dose of ¹³¹I-Iobenguane was approximately 0.5 mCi (18.5 MBq). The radiopharmaceutical was administered via a slow intravenous injection over 1-5 minutes to minimize the risk of a hypertensive crisis caused by the sudden release of catecholamines from the tumor.

Scintigraphic Imaging Protocol

Imaging was performed using gamma cameras, the standard nuclear medicine imaging device of the time.

-

Instrumentation: Planar scintigraphy was the primary imaging modality.

-

Imaging Schedule: A key feature of the early protocols was delayed imaging to allow for clearance of the radiotracer from non-target tissues and optimal tumor-to-background contrast. Images were typically acquired at 24, 48, and sometimes 72 hours post-injection.

-

Acquisition: Anterior and posterior whole-body images were acquired to screen for primary, extra-adrenal, and metastatic sites of disease. Each scan could take between 1 to 2 hours to complete.

Early Diagnostic Workflow

The logical flow from patient selection to final diagnosis followed a structured pathway, as depicted in the diagram below.

Safety and Adverse Effects in Early Diagnostic Use

For the low diagnostic doses of ¹³¹I-Iobenguane (0.5-2.0 mCi) used in these early studies, the procedure was considered safe. The primary risks were related to radiation exposure, which was minimized by patient hydration to facilitate bladder clearance and thyroid blockade. A sharp needle prick during injection was the most common sensation. While rare, the potential for transient hypertension or tachycardia during the slow infusion was a noted concern, stemming from the pharmacologic action of the guanethidine-like molecule. The significant adverse effects reported in more recent literature, such as myelosuppression (anemia, neutropenia, thrombocytopenia), are almost exclusively associated with the much higher therapeutic doses of ¹³¹I-Iobenguane used for cancer treatment and were not a feature of these early diagnostic evaluations.

Conclusion

The pioneering studies on Iobenguane in the early 1980s fundamentally changed the diagnostic landscape for pheochromocytoma. By ingeniously targeting the norepinephrine transporter, researchers developed a tool that could safely and effectively localize these often-elusive tumors with high specificity. The experimental protocols established during this period, from meticulous patient preparation to delayed multi-day imaging, demonstrated a sophisticated understanding of the radiopharmaceutical's kinetics. The quantitative data from these initial trials, showing high sensitivity and specificity, provided the crucial evidence needed to integrate functional imaging into clinical practice, where Iobenguane scintigraphy remains a vital diagnostic tool today.

References

An In-depth Technical Guide to the Cellular Uptake and Retention Pathways of Iobenguane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and retention of Iobenguane (meta-iodobenzylguanidine, MIBG), a critical radiopharmaceutical for the diagnosis and treatment of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.

Core Mechanisms of Iobenguane Cellular Uptake and Retention

Iobenguane's efficacy is predicated on its structural similarity to the neurotransmitter norepinephrine, which allows it to be actively transported into and stored within specific cell types.[1][2] The primary pathways involve a sophisticated interplay of plasma membrane transporters and intracellular vesicular storage systems.

Uptake Pathway: The Role of the Norepinephrine Transporter (NET)

The principal mechanism for Iobenguane entry into target cells is via the norepinephrine transporter (NET) , also known as solute carrier family 6 member 2 (SLC6A2).[3][4] NET is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1] Neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma, often overexpress NET, making it a highly specific target for Iobenguane. This active transport process, often referred to as "Uptake-1," is saturable and dependent on temperature, pH, oxygen levels, and vascularity.

Retention Pathway: Vesicular Storage via VMAT

Once inside the cell, Iobenguane is actively sequestered into neurosecretory vesicles by the vesicular monoamine transporter (VMAT) . This process is crucial for the long-term retention of the radiopharmaceutical, which is essential for both imaging and therapeutic applications. There are two main isoforms of VMAT:

-

VMAT1 (SLC18A1): Predominantly found in peripheral neuroendocrine cells.

-

VMAT2 (SLC18A2): The primary isoform in the central nervous system and sympathetic neurons.

Both VMAT1 and VMAT2 have been identified in neuroendocrine tumors and contribute to the vesicular storage of Iobenguane. The transport into vesicles is driven by a proton gradient maintained by a vesicular H+-ATPase.

Alternative Pathways and Efflux Mechanisms

While NET is the primary uptake route in target tumor cells, other transporters contribute to Iobenguane's overall biodistribution and elimination. Polyspecific organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play roles in the disposition of Iobenguane in normal tissues, such as the liver and kidneys, and are involved in its renal secretion.

Efflux of Iobenguane from the cell can also occur, limiting its therapeutic efficacy. The precise mechanisms of Iobenguane efflux are not as well-characterized as its uptake but are an important consideration in drug resistance.

Quantitative Data on Iobenguane Transport

The following tables summarize key quantitative data related to the transport kinetics and biodistribution of Iobenguane.

Table 1: In Vitro Iobenguane Uptake Data

| Cell Line | Parameter | Value | Conditions | Reference |

| MPC (mouse pheochromocytoma) | Uptake | 274 fmol/10^6 cells | 180 minutes | |

| MPC (mouse pheochromocytoma) | Uptake with Desipramine (NET inhibitor) | 73 fmol/10^6 cells | 60 minutes | |

| MPC (mouse pheochromocytoma) | Uptake with Trichostatin A (HDAC inhibitor) | 511 fmol/10^6 cells | 180 minutes |

Table 2: In Vivo Iobenguane Biodistribution Data in Xenograft Models

| Xenograft Model | Organ/Tissue | % Injected Dose per Gram (%ID/g) | Time Point | Reference |

| MPC (mouse pheochromocytoma) | Tumor | 1.06 ± 0.25 | 24 hours | |

| SK-N-SH (human neuroblastoma) | Tumor | 0.95 (0.67-1.23) | 24 hours | |

| SK-N-BE(2c) (human neuroblastoma) | Tumor | 0.76 (0.47-1.05) | 24 hours |

Signaling Pathways Modulating Iobenguane Uptake

The expression and function of the norepinephrine transporter are subject to regulation by various intracellular signaling pathways. Understanding these pathways offers potential avenues for enhancing Iobenguane uptake in tumor cells.

Protein Kinase C (PKC) Pathway

Activation of Protein Kinase C (PKC) has been shown to inhibit NET function. PKC-mediated phosphorylation of NET at threonine 258 and serine 259 can lead to the internalization of the transporter, thereby reducing Iobenguane uptake.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, including neuroblastoma, where its activation is often associated with poor prognosis. While direct regulation of NET by this pathway is still under investigation, targeting components of this pathway with inhibitors has been shown to affect neuroblastoma cell survival and may indirectly influence the expression or function of transporters like NET.

Experimental Protocols

In Vitro Iobenguane Uptake Assay

This protocol outlines a standard method for quantifying the uptake of radiolabeled Iobenguane in cultured cells.

Materials:

-

Neuroblastoma or pheochromocytoma cell lines (e.g., SK-N-SH, PC-12)

-

Cell culture medium (e.g., DMEM) with supplements

-

Radiolabeled Iobenguane (e.g., [¹²⁵I]MIBG)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Washing buffer (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

-

NET inhibitors (e.g., desipramine) for specificity controls

Procedure:

-

Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation: On the day of the assay, wash the cells with uptake buffer and pre-incubate for 15-30 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.

-

Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled Iobenguane to each well to start the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold washing buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well and express the uptake as fmol/mg protein or a similar unit.

In Vivo Biodistribution Study

This protocol describes a typical procedure for assessing the distribution of radiolabeled Iobenguane in a tumor-bearing animal model.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Tumor cells for xenograft implantation

-

Radiolabeled Iobenguane (e.g., [¹³¹I]MIBG)

-

Anesthesia

-

Gamma counter

-

Surgical instruments for tissue dissection

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a specified size.

-

Radiopharmaceutical Administration: Administer a known amount of radiolabeled Iobenguane to the tumor-bearing mice, typically via intravenous (tail vein) injection.

-

Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

-

Tissue Collection: Dissect and collect tumors and various organs and tissues of interest (e.g., blood, heart, liver, kidneys, muscle).

-

Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

References

- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanets.net [nanets.net]

- 4. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Iobenguane: A Radiopharmaceutical Cornerstone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iobenguane, a guanethidine analog structurally similar to the neurotransmitter norepinephrine, has carved a significant niche in nuclear medicine as a versatile radiopharmaceutical. Developed in the late 1970s, its ability to be radiolabeled with iodine isotopes—primarily Iodine-123 for diagnostic imaging and Iodine-131 for targeted radiotherapy—has made it an invaluable tool in the management of neuroendocrine tumors. This technical guide provides an in-depth exploration of the history, chemical synthesis, radiolabeling, mechanism of action, and clinical development of iobenguane. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Introduction: A Historical Perspective

The journey of iobenguane, also known as metaiodobenzylguanidine (MIBG), began in the late 1970s at the University of Michigan.[1] Researchers sought to develop a radiolabeled compound that could specifically target and visualize tissues of the adrenal medulla.[1] The structural resemblance of iobenguane to norepinephrine, a natural catecholamine, was the key to its success.[2] This similarity allows it to be recognized and taken up by the norepinephrine transporter (NET), which is highly expressed on sympathomedullary tissues and various neuroendocrine tumors.[2][3]

Initially developed for imaging the adrenal medulla, the application of radiolabeled iobenguane quickly expanded to the diagnosis and staging of neuroendocrine tumors such as pheochromocytoma, paraganglioma, and neuroblastoma. The subsequent realization of its therapeutic potential, when labeled with the beta-emitting isotope Iodine-131, marked a significant advancement in the treatment of these often-malignant diseases.

Chemical and Radiopharmaceutical Properties

Chemical Structure: Iobenguane is an aralkylguanidine with the chemical name 1-(3-iodobenzyl)guanidine. Its molecular formula is C8H10IN3. The presence of an iodine atom on the benzyl ring allows for the convenient incorporation of radioactive iodine isotopes.

Radiolabeling: Iobenguane is most commonly radiolabeled with either Iodine-123 (¹²³I) for diagnostic purposes or Iodine-131 (¹³¹I) for therapeutic applications. ¹²³I is a gamma emitter with a half-life of 13.2 hours, suitable for single-photon emission computed tomography (SPECT) imaging. ¹³¹I is a beta and gamma emitter with a longer half-life of 8.04 days, making it ideal for delivering a cytotoxic radiation dose to tumor cells.

Synthesis and Radiolabeling Protocols

Chemical Synthesis of Iobenguane

The non-radiolabeled iobenguane precursor is typically synthesized via a multi-step chemical process. One common method, based on the Wieland procedure, is outlined below.

Experimental Protocol: Synthesis of Iobenguane Hemisulfate

-

Reaction of m-Iodobenzylamine Hydrochloride with Cyanamide: A mixture of m-iodobenzylamine hydrochloride and cyanamide is heated. This reaction forms a guanidine group attached to the benzylamine.

-

Formation of MIBG Bicarbonate: The resulting product is treated with potassium bicarbonate to precipitate iobenguane as a bicarbonate salt.

-

Conversion to Hemisulfate Salt: The iobenguane bicarbonate is then reacted with sulfuric acid to yield the more stable iobenguane hemisulfate salt.

Figure 1: Chemical synthesis workflow for Iobenguane Hemisulfate.

Radiolabeling with Iodine-131

The radiolabeling of iobenguane with ¹³¹I is typically achieved through an isotopic exchange reaction in the presence of a catalyst.

Experimental Protocol: Radiolabeling of Iobenguane with ¹³¹I

-

Reagents: Iobenguane hemisulfate, Sodium Iodide [¹³¹I], Copper (II) sulfate (catalyst), Ammonium sulfate.

-

Procedure: a. A solution of iobenguane hemisulfate, ammonium sulfate, and Sodium Iodide [¹³¹I] is prepared in a sealed reaction vessel. b. Copper (II) sulfate solution is added as a catalyst. c. The mixture is heated at a controlled temperature (e.g., 120-150°C) for a specific duration (e.g., 30 minutes). d. The reaction is cooled, and the product, [¹³¹I]iobenguane, is purified.

-

Purification: The purification of [¹³¹I]iobenguane is crucial to remove unreacted free [¹³¹I]iodide. This is often accomplished using anion exchange chromatography.

-

Quality Control: The radiochemical purity of the final product is assessed using methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The radiochemical purity should typically be greater than 95%.

Figure 2: Experimental workflow for the radiolabeling of Iobenguane.

Table 1: Quality Control Parameters for [¹³¹I]Iobenguane

| Parameter | Method | Specification | Reference |

| Radiochemical Purity | HPLC, TLC | ≥ 95% | |

| pH | pH meter | 4.5 - 7.5 | |

| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99% as ¹³¹I |

Mechanism of Action

The efficacy of iobenguane as a radiopharmaceutical hinges on its specific uptake and retention in target cells.

-

Uptake: Iobenguane's structural similarity to norepinephrine allows it to be actively transported into neuroendocrine cells via the norepinephrine transporter (NET). This transporter is often overexpressed on the surface of neuroendocrine tumor cells.

-

Storage: Once inside the cell, iobenguane is sequestered into neurosecretory granules, the same storage vesicles for norepinephrine. This active storage mechanism contributes to its prolonged retention within the tumor cells.

-

Cytotoxicity (¹³¹I-Iobenguane): When labeled with ¹³¹I, the decay of the radioisotope releases high-energy beta particles. These beta particles have a short path length in tissue, delivering a localized and potent radiation dose to the tumor cells. The radiation induces DNA double-strand breaks, which ultimately leads to cell death through apoptosis or necrosis.

Figure 3: Cellular mechanism of action of [¹³¹I]Iobenguane.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation in animal models was instrumental in establishing the biodistribution and potential efficacy of radiolabeled iobenguane. Studies in mice bearing neuroblastoma xenografts demonstrated preferential accumulation of the radiotracer in tumor tissue compared to most normal organs.

Table 2: Representative Preclinical Biodistribution of ¹²⁴I-Iobenguane in Mice (% Injected Dose per Gram)

| Organ | 2 hours | 24 hours | 96 hours |

| Blood | 1.8 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Heart | 20.9 ± 4.1 | 4.1 ± 0.8 | 1.0 ± 0.2 |

| Lungs | 15.4 ± 4.9 | 2.9 ± 0.5 | 0.7 ± 0.1 |

| Liver | 13.1 ± 0.9 | 3.5 ± 0.4 | 1.2 ± 0.2 |

| Kidneys | 9.8 ± 1.1 | 2.1 ± 0.3 | 0.6 ± 0.1 |

| Spleen | 5.2 ± 1.0 | 1.2 ± 0.2 | 0.4 ± 0.1 |

| Muscle | 1.2 ± 0.2 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Tumor | 8.5 ± 1.5 | 10.2 ± 2.1 | 7.8 ± 1.9 |

Data adapted from a study using ¹²⁴I-MIBG in a mouse model and is intended to be representative of the general biodistribution pattern.

Clinical Trials and Efficacy

Clinical trials have firmly established the role of [¹³¹I]iobenguane, particularly the high-specific-activity formulation (Azedra®), in the treatment of unresectable, locally advanced or metastatic pheochromocytoma and paraganglioma.

Experimental Protocol: Pivotal Phase 2 Study of High-Specific-Activity [¹³¹I]Iobenguane

-

Patient Population: Patients aged 12 years and older with iobenguane scan-positive, unresectable, locally advanced or metastatic pheochromocytoma or paraganglioma requiring systemic anticancer therapy.

-

Dosimetry: A dosimetric dose of 185-222 MBq (5-6 mCi) for patients >50 kg, or 3.7 MBq/kg (0.1 mCi/kg) for patients ≤50 kg, was administered to calculate radiation dose estimates to critical organs.

-

Therapeutic Dosing: Patients received up to two therapeutic doses of [¹³¹I]iobenguane, administered at least 90 days apart. The therapeutic dose was weight-based (e.g., 500 mCi for patients >62.5 kg) and could be adjusted based on dosimetry results.

-

Primary Endpoint: The proportion of patients with a ≥50% reduction in all antihypertensive medication for at least 6 months.

Table 3: Summary of Efficacy Results from the Pivotal Phase 2 Trial of High-Specific-Activity [¹³¹I]Iobenguane

| Endpoint | Result | Reference |

| Primary Endpoint | ||

| ≥50% reduction in antihypertensive medication for ≥6 months (Full Analysis Set) | 25% | |

| ≥50% reduction in antihypertensive medication for ≥6 months (Per Protocol Set) | 32% | |

| Secondary Endpoints | ||

| Overall Tumor Response Rate (Partial Response) | 22-23% | |

| Disease Control Rate (Partial Response + Stable Disease) | 92.2% | |

| Median Overall Survival | 36.7 months |

Table 4: Dosimetry-Based Radiation Dose Estimates for a 500 mCi Therapeutic Dose of [¹³¹I]Iobenguane

| Organ | Estimated Absorbed Dose (Gy) |

| Red Marrow | 1.4 |

| Kidneys | 10.4 |

| Liver | 1.8 |

| Spleen | 2.1 |

| Lungs | 1.1 |

Data from a Phase 1 dosimetry study.

Conclusion

Iobenguane has evolved from a novel imaging agent to a critical therapeutic radiopharmaceutical for neuroendocrine tumors. Its development is a testament to the power of targeted molecular therapy. The ability to deliver a potent, localized radiation dose to tumor cells while minimizing systemic toxicity has significantly improved outcomes for patients with these challenging malignancies. Ongoing research continues to explore new applications and combination therapies to further enhance the efficacy of this important radiopharmaceutical. This guide provides a foundational understanding of the key technical aspects of iobenguane, intended to support further research and development in the field of nuclear medicine and oncology.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Iobenguane with Iodine-123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog used for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas, as well as for cardiac imaging.[1][2] When radiolabeled with Iodine-123 (¹²³I), it becomes a valuable diagnostic tool for scintigraphic imaging.[3][4] The 13.2-hour half-life and 159 keV gamma emission of ¹²³I are ideal for single-photon emission computed tomography (SPECT) imaging. This document provides a detailed protocol for the radiolabeling of Iobenguane with ¹²³I via the isotopic exchange method, along with quality control procedures and relevant biological pathways.

Radiolabeling of Iobenguane with Iodine-123

The most common method for labeling Iobenguane with Iodine-123 is through an isotopic exchange reaction. In this process, a non-radioactive ¹²⁷I atom on the Iobenguane molecule is exchanged with a radioactive ¹²³I atom.

Materials and Equipment

-

Iobenguane sulfate (or hemisulfate) precursor

-

Sodium Iodide (¹²³I) solution

-

Ammonium sulfate

-

Copper (II) sulfate (optional, as catalyst)

-

Sterile water for injection

-

0.9% Sodium Chloride for injection

-

Reaction vial (sealed)

-

Heating block or oil bath

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ethanol

-

Sterile filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

Thin-Layer Chromatography (TLC) system with a radiodetector

-

Dose calibrator

Experimental Protocol: Isotopic Exchange Method

-

Preparation of Reagents:

-

Prepare a sterile, aqueous solution of this compound.

-

The Sodium Iodide (¹²³I) is typically supplied in a dilute sodium hydroxide solution.

-

-

Radiolabeling Reaction:

-

In a sterile, sealed reaction vial, combine the this compound precursor, Sodium Iodide (¹²³I), and ammonium sulfate. The presence of ammonium sulfate facilitates the exchange reaction.

-

The reaction mixture is heated to a high temperature. A common temperature range for this exchange reaction is 150-180°C, with some protocols specifying heating at 175°C for up to 60 minutes.

-

The heating is typically carried out in a heating block or oil bath for a specified duration, often around 30 to 60 minutes.

-

-

Purification of ¹²³I-Iobenguane:

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The crude reaction mixture is then purified to remove unreacted ¹²³I and other impurities. A common method is Solid Phase Extraction (SPE) using a C18 cartridge.

-

The reaction mixture is loaded onto the pre-conditioned C18 cartridge.

-

The cartridge is washed with sterile water to remove unbound ¹²³I.

-

The purified ¹²³I-Iobenguane is then eluted from the cartridge using an appropriate solvent, such as ethanol.

-

-

Formulation of the Final Product:

-

The eluted ¹²³I-Iobenguane solution is evaporated to dryness under a stream of inert gas (e.g., nitrogen).

-

The dried product is reconstituted in a sterile, injectable solution, typically 0.9% sodium chloride or a phosphate buffer.

-

The final product is passed through a 0.22 µm sterile filter into a sterile vial.

-

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.

| Parameter | Specification | Method |

| Radiochemical Purity | ≥ 95% | HPLC, TLC |

| Radionuclidic Purity | No significant radionuclidic impurities | Gamma Spectroscopy |

| pH | 3.5 - 8.0 | pH meter |

| Sterility | Sterile | Sterility Test |

| Bacterial Endotoxins | As per pharmacopeia limits | LAL Test |

HPLC Method for Radiochemical Purity

-

Column: Reversed-phase C18 column (e.g., µBondapak C18)

-

Mobile Phase: 25 mM ammonium phosphate (pH 3.0)-acetonitrile (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector (254 nm) in series with a radioactivity detector.

-

Expected Retention Times: The retention time for ¹²³I-Iobenguane will be significantly longer than that of free ¹²³I-iodide.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the radiolabeling of Iobenguane with ¹²³I.

| Parameter | Value | Reference |

| Reaction Temperature | 150 - 180 °C | |

| Reaction Time | 30 - 60 minutes | |

| Radiochemical Yield | > 90% | |

| Radiochemical Purity (Post-Purification) | ≥ 95% | |

| Specific Activity | Varies depending on the synthesis method | |

| Final Product pH | 3.5 - 8.0 |

Diagrams

Caption: Workflow for the synthesis of ¹²³I-Iobenguane.

Caption: Cellular uptake of ¹²³I-Iobenguane.

References

Application Notes and Protocols for Iobenguane I-131 Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iobenguane I-131 (¹³¹I-MIBG) is a radiopharmaceutical agent utilized in the diagnosis and targeted radiotherapy of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma.[1][2][3] Its structural similarity to the neurotransmitter norepinephrine allows for selective uptake and accumulation in adrenergic tissues.[1][4] The radioactive iodine-131 component delivers cytotoxic beta radiation to the targeted tumor cells, inducing cell death and tumor necrosis. This document provides a detailed standard operating procedure for the therapeutic application of Iobenguane I-131.

Mechanism of Action

Iobenguane I-131 acts as an analog of norepinephrine, targeting the norepinephrine transporter (NET) system, which is highly expressed on neuroendocrine tumor cells. This active transport mechanism facilitates the concentration of the radiopharmaceutical within the tumor cells. Once internalized, the emitted beta radiation from iodine-131 induces DNA damage, leading to apoptosis and cell death.

References

Application Notes and Protocols: In Vitro Cell Uptake Assay Using Iobenguane Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane sulfate, also known as metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine. This property allows it to be specifically taken up by cells expressing the norepinephrine transporter (NET), primarily neuroendocrine cells. This targeted uptake mechanism is leveraged in both the diagnosis and therapy of neuroendocrine tumors such as neuroblastoma and pheochromocytoma. In vitro cell uptake assays using this compound are crucial for understanding the functionality of the norepinephrine transporter, screening potential therapeutic drugs that target this pathway, and elucidating mechanisms of drug resistance.

These application notes provide detailed protocols for performing in vitro cell uptake assays with this compound using relevant cell lines. The provided methodologies, data presentation, and visual diagrams are intended to guide researchers in setting up robust and reproducible assays.

Principle of the Assay

The in vitro this compound cell uptake assay is based on the specific, active transport of Iobenguane into cells via the norepinephrine transporter (NET). Radiolabeled Iobenguane (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) is commonly used to enable sensitive detection and quantification of its intracellular accumulation. The assay typically involves incubating cultured cells with radiolabeled this compound for a defined period, followed by washing to remove extracellular tracer and subsequent measurement of the cell-associated radioactivity. By performing these assays under various conditions (e.g., different concentrations of Iobenguane, presence of inhibitors), key kinetic parameters and the inhibitory potential of test compounds can be determined.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Iobenguane (MIBG) uptake and its inhibition. This data has been compiled from various studies and provides a reference for expected values in different cell systems.

Table 1: Kinetic Parameters of MIBG Uptake

| Cell Line/System | Substrate | K_m_ (μM) | V_max_ | Reference(s) |

| HEK293 cells (hNET transfected) | [¹²⁵I]MIBG | 0.49 | Not Reported | [1] |

| PC-12 (Rat Pheochromocytoma) | [³H]Dopamine* | 0.71 | 3.2 pmol/2x10⁵ cells/min | [2] |

*Note: Data for dopamine uptake in PC-12 cells is included as it is also mediated by monoamine transporters and provides an indication of the transporter kinetics in this cell line.

Table 2: IC₅₀ Values of Inhibitors on MIBG Uptake

| Cell Line | Inhibitor | IC₅₀ | Reference(s) |

| SK-N-SH (Human Neuroblastoma) | Desipramine | 11.9 nM | [3] |

| SK-N-SH (Human Neuroblastoma) | Escitalopram | 7.5 μM | [3] |

| SK-N-SH (Human Neuroblastoma) | Venlafaxine | 4.92 μM | [3] |

| SK-N-SH (Human Neuroblastoma) | Bupropion | 12.9 μM | |

| SK-N-BE(2)C (Human Neuroblastoma) | MIBG | 1.23 ± 0.17 μM | |

| SK-N-BE(2)C (Human Neuroblastoma) | MFBG | 3.29 ± 0.62 μM | |

| PC-12 (Rat Pheochromocytoma) | Cocaine (for Dopamine uptake) | K_i_ = 0.97 μM |

Table 3: Cellular Uptake of ¹³¹I-MIBG in NET-expressing PC-12 Cells

| Cell Line | Time Point | Cellular Uptake (% Administered Dose/g) |

| PC12-NET | 24 h | 82.67 ± 1.32 |

| PC12-NET | 48 h | 75.80 ± 3.48 |

This data is derived from a study using PC-12 cells engineered to overexpress the norepinephrine transporter (PC12-NET).

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Cell Lines

The choice of cell line is critical for a successful Iobenguane uptake assay and should be based on the expression of the norepinephrine transporter.

-

SK-N-SH (Human Neuroblastoma): This cell line is known to express NET and exhibits specific, active uptake of MIBG.

-

SK-N-BE(2)C (Human Neuroblastoma): This line also demonstrates NET-mediated uptake of MIBG.

-

PC-12 (Rat Pheochromocytoma): A well-characterized cell line that expresses monoamine transporters and takes up norepinephrine and its analogs. It's important to note that PC-12 cells may also express the dopamine transporter (DAT), which can contribute to uptake.

Materials and Reagents

-

Cell Lines: SK-N-SH (ATCC® HTB-11™), SK-N-BE(2)C, or PC-12 (ATCC® CRL-1721™)

-

Radiolabeled this compound: e.g., [¹²⁵I]MIBG or [¹³¹I]MIBG

-

Cell Culture Medium: As recommended by the cell line supplier (e.g., MEM for SK-N-SH)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

NET Inhibitor (for control): Desipramine hydrochloride

-

Test Compounds: For screening or characterization

-

Cell Lysis Buffer: e.g., 0.1 M NaOH or RIPA buffer

-

Scintillation Cocktail

-

Multi-well cell culture plates (e.g., 24- or 96-well)

-

Scintillation counter

-

Protein Assay Kit (e.g., BCA or Bradford)

Protocol 1: General this compound Uptake Assay

This protocol can be adapted for SK-N-SH, SK-N-BE(2)C, and PC-12 cells.

-

Cell Seeding:

-

Culture cells according to standard protocols.

-

Trypsinize and seed cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Preparation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer (HBSS with 10 mM HEPES, pH 7.4).

-

Add 200 µL (for 96-well plate) or 500 µL (for 24-well plate) of uptake buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.

-

-

Uptake Inhibition (Optional):

-

To determine the specific uptake and to test inhibitors, prepare solutions of the test compounds and a known NET inhibitor (e.g., desipramine at a final concentration of 10 µM for non-specific uptake) in uptake buffer.

-

Aspirate the equilibration buffer and add the inhibitor solutions to the respective wells.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Initiation of Uptake:

-

Prepare a solution of radiolabeled this compound in uptake buffer at the desired final concentration.

-

Add the Iobenguane solution to each well to initiate the uptake.

-

Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. For kinetic studies, multiple time points should be assessed.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the Iobenguane-containing buffer.

-

Immediately wash the cells three times with ice-cold PBS to remove unbound radiotracer.

-

-

Cell Lysis and Detection:

-

Add an appropriate volume of cell lysis buffer (e.g., 100 µL of 0.1 M NaOH for a 96-well plate) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For parallel wells, determine the protein concentration of the cell lysate using a BCA or Bradford assay to normalize the radioactivity counts.

-

Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a high concentration of a NET inhibitor like desipramine) from the total uptake (in the absence of inhibitor).

-

Plot the specific uptake against the Iobenguane concentration for kinetic analysis (to determine K_m_ and V_max_) or against the inhibitor concentration to determine the IC₅₀.

-

Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)

-

Follow the general uptake protocol (Protocol 1).

-

In the "Initiation of Uptake" step, use a range of increasing concentrations of radiolabeled this compound (e.g., from 0.1 µM to 10 µM).

-

For each concentration, determine the initial rate of uptake by measuring uptake at several short time points (e.g., 2, 5, 10, 15 minutes) and ensuring the uptake is in the linear range.

-

Plot the initial velocity (uptake rate) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

Protocol 3: Determination of Inhibitor IC₅₀

-

Follow the general uptake protocol (Protocol 1).

-

In the "Uptake Inhibition" step, use a range of concentrations of the test compound.

-

In the "Initiation of Uptake" step, use a fixed, subsaturating concentration of radiolabeled this compound (typically at or below the K_m_ value).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting and Considerations

-

Low Uptake Signal: Ensure the cell line expresses sufficient levels of NET. Check the specific activity and purity of the radiolabeled Iobenguane. Optimize cell seeding density and incubation time.

-

High Background/Non-Specific Binding: Ensure thorough washing with ice-cold buffer after the uptake step. Include a non-specific uptake control (with a potent NET inhibitor) in every experiment.

-

Cell Viability: Ensure that the concentrations of test compounds and the duration of the assay do not adversely affect cell viability. A viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.

-

Radiosafety: Handle radiolabeled compounds with appropriate safety precautions in accordance with institutional guidelines.

By following these detailed protocols and utilizing the provided reference data, researchers can effectively perform and interpret in vitro cell uptake assays with this compound for a variety of research and drug development applications.

References

- 1. Selective serotonin reuptake inhibitors (SSRIs) prevent meta-iodobenzylguanidine (MIBG) uptake in platelets without affecting neuroblastoma tumor uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of cocaine-sensitive dopamine uptake in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for Preclinical Imaging with Iobenguane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog utilized in the diagnosis and treatment of neuroendocrine tumors such as neuroblastoma and pheochromocytoma/paraganglioma (PPGL).[1][2] Its uptake via the norepinephrine transporter (NET) on tumor cells allows for targeted imaging and radiotherapy when labeled with radioisotopes of iodine.[2][3] Preclinical animal models are indispensable for evaluating the efficacy and safety of Iobenguane-based theranostics. This document provides detailed application notes and protocols for conducting preclinical imaging studies with Iobenguane in relevant animal models.

Animal Models

The selection of an appropriate animal model is critical for translational research. Key models for Iobenguane imaging include:

-

Neuroblastoma Xenograft Models: Human neuroblastoma cell lines are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice). Commonly used cell lines include SH-SY5Y, SK-N-BE(2)C, and LAN1.[4]

-

Pheochromocytoma/Paraganglioma (PPGL) Models:

-

Xenograft/Allograft Models: As representative human PPGL cell lines are scarce, rat or mouse-derived cell lines are often used.

-

Genetically Engineered Models: Transgenic models, such as the MENX rat model, develop endogenous pheochromocytomas and are valuable for studying tumor development and response to therapy in an immunocompetent setting.

-

Quantitative Data Summary

The following tables summarize quantitative data on Iobenguane and comparative tracer uptake in preclinical models.

Table 1: Radioactivity in Neuroblastoma Xenografts

| Tracer | Cell Line | Time Point | Tumor Uptake (%ID/g or %ID/mL) | Reference |

| [¹⁸F]-MFBG | SK-N-BE(2)C | 4 hours | ~12 %ID/mL | |

| ¹²³I-MIBG | SK-N-BE(2)C | 24 hours | ~4 %ID/g | |

| [¹⁸F]-MFBG | LAN1 | 4 hours | ~4 %ID/mL | |

| ¹²³I-MIBG | LAN1 | 24 hours | ~1 %ID/g |

Table 2: Comparative Imaging Agent Performance in Pheochromocytoma Models

| Imaging Agent | Modality | Sensitivity | Specificity | Key Considerations | Reference |

| ¹²³I-MIBG | SPECT/CT | 77-90% | 95-100% | Standard tracer, good specificity. | |

| ¹⁸F-FDOPA | PET/CT | High (up to 100%) | High (up to 100%) | Outperforms MIBG in some studies; less uptake in normal adrenals. | |

| ¹⁸F-FDA | PET/CT | High | Good | Better for extra-adrenal paragangliomas than MIBG. | |

| ⁶⁸Ga-DOTATATE | PET/CT | High | High | Targets somatostatin receptors; often superior to MIBG. | |

| ¹⁸F-FDG | PET/CT | Variable | Lower | Useful in metastatic disease and tumors with low NET expression. |

Experimental Protocols

I. Neuroblastoma Xenograft Imaging Protocol (¹²³I-Iobenguane SPECT/CT)

1. Animal Model Preparation:

- Six-week-old athymic nude mice are used.

- Subcutaneously inject 30 x 10⁶ SH-SY5Y human neuroblastoma cells into the flank.

- Allow tumors to grow to a palpable size (typically 2-4 weeks).

- To prevent potential tumor rejection by NK cells, anti-asialo GM1 antiserum can be administered intraperitoneally.

2. Thyroid Blockade:

- Administer potassium iodide (KI) solution in the drinking water or via oral gavage for at least 24 hours prior to Iobenguane injection and continue for 5-7 days after. This prevents uptake of free radioiodine by the thyroid gland.

3. Radiopharmaceutical Administration:

- Anesthetize the mouse using isoflurane (2-5% for induction, 1-2.5% for maintenance).

- Administer 185–370 MBq (5–10 mCi) of ¹²³I-Iobenguane intravenously via the tail vein.

4. SPECT/CT Imaging:

- At 24 and 48 hours post-injection, anesthetize the animal and place it on the imaging bed. Maintain body temperature using a heating pad.

- Acquire whole-body planar scintigraphy images.

- Perform SPECT imaging over the tumor region, followed by a co-registered CT scan for anatomical localization.

- SPECT Parameters (Example): Low-energy, high-resolution collimator; 20% energy window centered at 159 keV; 128x128 matrix; 360° rotation with 60 projections at 30 seconds per projection.

- CT Parameters (Example): 55 kVp, 1.0 mA, 300 ms exposure per projection.

5. Data Analysis:

- Reconstruct SPECT and CT images and fuse them for analysis.

- Draw regions of interest (ROIs) over the tumor and other organs on the fused images.

- Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.

II. Biodistribution Study Protocol

1. Animal and Radiotracer Preparation:

- Follow steps 1-3 from the imaging protocol above.

2. Tissue Harvesting:

- At predetermined time points (e.g., 4, 24, 48 hours) post-injection, euthanize the animals via a humane method.

- Dissect tumors and key organs (e.g., heart, liver, kidneys, adrenals, thyroid, muscle, blood).

3. Radioactivity Measurement:

- Weigh each tissue sample.

- Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

4. Data Calculation:

- Calculate the %ID/g for each tissue to determine the biodistribution of the radiotracer.

Visualizations